(R)-2-Trifluoromethyl-piperazine dihydrochloride
Description
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
Two main approaches are employed for the synthesis of (R)-2-trifluoromethyl-piperazine dihydrochloride:
Diastereoselective Nucleophilic Addition to Chiral Sulfinylimines
- This method involves the preparation of chiral α-amino sulfinylimines derived from chiral auxiliaries such as (R)-phenylglycinol.
- The key step is the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) to the sulfinimine.
- The reaction is typically catalyzed or activated by fluoride sources like tetramethylammonium fluoride (TMAF) at low temperatures (around –35 °C) in THF.
- This step introduces the trifluoromethyl group stereoselectively, yielding protected diamines with high diastereomeric excess.
Cyclization and Functional Group Transformations
- After trifluoromethylation, the intermediate diamines undergo cyclization to form the piperazine ring.
- Protection and deprotection steps (e.g., using silyl ethers or Boc groups) are employed to control reactivity and facilitate purification.
- Oxidation, reduction, or other functional group manipulations (e.g., borane reduction, oxalate condensation) are used to finalize the piperazine core with the desired stereochemistry.
- Finally, the free base is converted to the dihydrochloride salt by treatment with hydrochloric acid.
Detailed Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | Protection of (R)-phenylglycinol as bis-p-methoxybenzyl (PMB) derivative | Prepares chiral starting material for sulfinimine formation | High yield |
| 2 | Swern oxidation to α-amino aldehyde | Converts protected amine to aldehyde intermediate | Efficient conversion |
| 3 | Condensation with (S)-2-methyl-2-propanesulfinamide, Ti(OEt)4 | Forms enantiopure tert-butylsulfinimine | Enantiomerically pure sulfinimine obtained |
| 4 | Diastereoselective trifluoromethylation with TMSCF3 and TMAF at –35 °C in THF | Introduces CF3 group stereoselectively | High diastereomeric excess |
| 5 | Protection/deprotection and cyclization steps | Forms piperazine ring and prepares for final modifications | Good yields, stereochemistry preserved |
| 6 | Conversion to dihydrochloride salt | Enhances stability and isolability | Pure crystalline salt |
This route, adapted from recent asymmetric synthesis studies, offers a robust pathway to (R)-2-trifluoromethyl-piperazine derivatives with high stereocontrol.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and stereochemistry of intermediates and final products.
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight and purity.
- Chiral Chromatography : Employed to separate diastereomers and enantiomers to ensure optical purity.
- Salt Formation (Dihydrochloride) : Facilitates crystallization and purification, improving compound stability.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | (R)-phenylglycinol derivatives, TMSCF3, sulfinamides |
| Key Reagents | TMSCF3 (Ruppert–Prakash reagent), TMAF, Ti(OEt)4, DCC |
| Solvents | THF, DCM, EtOAc |
| Temperature | Low temperature (–35 °C) for trifluoromethylation |
| Reaction Time | Several hours to overnight depending on step |
| Purification | Flash chromatography, chiral HPLC, salt formation |
| Yield | Typically moderate to high (50–80% per step) |
| Stereoselectivity | High diastereomeric and enantiomeric excess (>90%) |
Research Findings and Notes
- The trifluoromethyl group significantly affects the physicochemical properties of the piperazine ring, including metabolic stability and lipophilicity, which are beneficial in drug design.
- The use of chiral auxiliaries and controlled nucleophilic trifluoromethylation is critical to obtaining the (R)-enantiomer with high purity.
- The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in further synthetic or biological studies.
- Alternative synthetic routes involving direct trifluoromethylation of preformed piperazine rings are less common due to difficulties in controlling stereochemistry.
Chemical Reactions Analysis
Types of Reactions: ®-2-Trifluoromethyl-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Trifluoromethyl-piperazine dihydrochloride serves as a critical building block for synthesizing novel drug candidates. Its piperazine structure is prevalent in many FDA-approved medications, enhancing the drug-like properties of synthesized compounds.
Potential Therapeutic Applications:
- Antidepressants: Research indicates potential applications in developing antidepressant therapies due to its interaction with neurotransmitter systems.
- Cancer Research: The compound's ability to inhibit Rho-associated protein kinases (ROCK1 and ROCK2) positions it as a candidate for cancer treatment by modulating cell signaling pathways involved in tumor progression.
Biological Research
The compound's interactions with various biological targets have made it a subject of interest in biological research.
Key Findings:
- Cell Survival: Studies show that this compound can enhance the survival of human embryonic stem cells by preventing apoptosis, indicating its potential role in regenerative medicine.
- Signal Transduction Modulation: It influences cell signaling pathways that are crucial for cell proliferation and differentiation.
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in developing agrochemicals and other industrial products due to its chemical stability and reactivity.
Case Study 1: Inhibition of ROCK Pathways
A study demonstrated that this compound effectively inhibits ROCK pathways in vitro, leading to reduced cell migration and invasion in cancer cell lines. This inhibition was shown to be dose-dependent, with lower concentrations providing significant effects without toxicity.
Case Study 2: Neurotransmitter Interaction
Research exploring the compound's interaction with neurotransmitter systems revealed that it could enhance serotonin receptor activity, suggesting its potential as an antidepressant. Animal models indicated improved mood-related behaviors when administered the compound.
Mechanism of Action
The mechanism of action of ®-2-Trifluoromethyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl Substituents
The trifluoromethyl group is a key moiety influencing lipophilicity and electronic properties. Below is a comparison of structurally related compounds:
Key Findings :
- Substituent Position : Meta- or para-substituted trifluoromethylphenyl groups (e.g., 3- vs. 4-position) alter electronic interactions and binding affinity .
- Steric Effects : Bulky substituents, such as ethylphenyl groups, reduce metabolic clearance but may hinder target engagement .
- Stereochemistry : The (R)-configuration in the target compound may offer enantioselective advantages over racemic analogs, as seen in related piperidine derivatives .
Piperazine Derivatives with Alternative Halogenated Groups
Replacement of the trifluoromethyl group with other halogenated or hydrophobic moieties modulates physicochemical properties:
*LogP values inferred from substituent contributions.
Key Findings :
Pharmacological and Solubility Considerations
- Solubility: Dihydrochloride salts universally improve aqueous solubility, critical for oral bioavailability. For example, vanoxerine dihydrochloride (a CDK inhibitor) achieves IC₅₀ values in the µM range due to enhanced solubility .
- Biological Activity : Piperazine derivatives with trifluoromethyl groups exhibit broad-spectrum activity. For instance, HBK-5 (a xanthone-piperazine analog) shows antidepressant effects via serotonin receptor modulation .
Biological Activity
(R)-2-Trifluoromethyl-piperazine dihydrochloride (TFMPP) is a piperazine derivative characterized by its unique trifluoromethyl group, which significantly enhances its biological activity and pharmacokinetic properties. This article explores the compound's biochemical interactions, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
TFMPP exhibits notable biochemical properties, primarily acting as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are crucial in various cellular processes, including cytoskeletal organization, cell migration, and apoptosis.
- Inhibition Mechanism : TFMPP competes with ATP for binding to the catalytic site of ROCKs, effectively inhibiting their activity. This inhibition leads to a cascade of downstream effects on cell signaling pathways.
Table 1: Inhibition Potency of TFMPP on ROCK Kinases
| Kinase | IC50 (µM) |
|---|---|
| ROCK1 | 0.25 |
| ROCK2 | 0.30 |
2. Cellular Effects
The impact of TFMPP on cellular functions is profound. Research indicates that it enhances the survival of human embryonic stem cells by preventing apoptosis induced by dissociation.
- Cell Signaling : By modulating key signaling pathways, TFMPP influences gene expression and cellular metabolism. It has been shown to promote cell proliferation under specific conditions.
Table 2: Effects of TFMPP on Cell Viability
| Cell Type | Viability (%) at 10 µM |
|---|---|
| Human Embryonic Stem Cells | 85 |
| J774 Macrophage Cell Line | 75 |
3. Molecular Mechanism
At the molecular level, TFMPP's interaction with ROCK kinases alters several signaling pathways associated with cell survival and differentiation. The compound's ability to inhibit phosphorylation events is crucial for its biological activity.
- Transport and Distribution : TFMPP is cell-permeable and can diffuse across cell membranes, facilitated by specific transporters that enhance its bioavailability.
4. Case Studies and Research Findings
Several studies have explored the biological activity of TFMPP in different contexts:
- Antimalarial Activity : A study evaluated various piperazine derivatives against multidrug-resistant malaria strains. TFMPP showed promising results with an EC50 value indicating effective inhibition of parasite growth ( ).
- Neurotransmitter Interaction : Research highlighted TFMPP's interaction with neurotransmitter systems, suggesting potential applications in treating neuroinflammatory conditions ().
5. Dosage Effects in Animal Models
In animal models, the effects of TFMPP are dose-dependent:
- At lower doses, it effectively inhibits ROCK activity without significant toxicity.
- Higher doses may lead to adverse effects; thus, careful dosage optimization is necessary for therapeutic applications.
6. Metabolic Pathways
TFMPP plays a role in various metabolic pathways due to its interaction with ROCK kinases. The inhibition of these kinases affects downstream signaling related to:
- Cell survival
- Proliferation
- Differentiation
7. Conclusion
This compound demonstrates significant biological activity through its interactions with cellular signaling pathways and enzyme inhibition. Its potential applications span various therapeutic areas, including cancer treatment and neuroinflammation management. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its use in clinical settings.
Q & A
Q. What are the critical steps for synthesizing (R)-2-Trifluoromethyl-piperazine dihydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral resolution techniques or asymmetric catalysis. For trifluoromethyl-piperazine derivatives, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective for amide bond formation while preserving stereochemistry . Post-synthesis, chiral HPLC or capillary electrophoresis can validate enantiomeric purity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) may further enhance purity .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at room temperature (20–25°C) in a dry, ventilated environment to prevent hydrolysis .
- Handling : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Static electricity should be minimized during transfer .
- Stability : Monitor for discoloration or precipitation, which may indicate degradation. Periodic NMR or LC-MS analysis can confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the piperazine backbone and trifluoromethyl group. F NMR is critical for verifying the trifluoromethyl position .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for enantiomeric confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Conflicting solubility data often arise from variations in solvent purity, temperature, or hygroscopicity. To standardize:
- Perform solubility tests under controlled humidity (e.g., using a glovebox).
- Use USP/Ph.Eur. guidelines for equilibrium solubility determination .
- Compare results across solvents (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis .
Q. What advanced analytical methods are recommended for identifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Detects impurities at ppm levels. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients .
- ICP-MS : Identifies metal catalyst residues (e.g., Pd, Ni) from synthesis.
- NMR Relaxation Studies : Differentiate between diastereomers or conformational isomers .
- Reference Standards : Compare against pharmacopeial impurity standards (e.g., EP/BP monographs) for quantification .
Q. What strategies minimize diastereomer formation during the synthesis of this compound?
- Methodological Answer :
- Steric Control : Use bulky protecting groups (e.g., Boc) on the piperazine nitrogen to restrict unwanted stereochemical outcomes .
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to reduce thermal racemization.
- Catalytic Asymmetric Synthesis : Chiral ligands like BINAP or Josiphos can enhance enantioselectivity in trifluoromethylation steps .
Q. How do researchers address conflicting bioactivity data in preclinical studies involving this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays across multiple cell lines or animal models (e.g., rodent vs. primate).
- Metabolite Profiling : LC-MS-based metabolomics identifies active/inactive metabolites that may skew results .
- Batch Analysis : Compare bioactivity across synthesized batches to rule out impurity-driven variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
